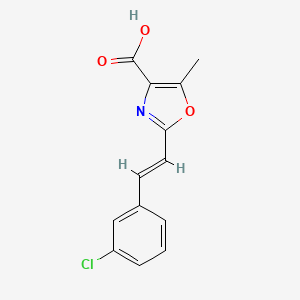
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms, and a styryl group substituted with a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with 5-methyloxazole-4-carboxylic acid in the presence of a base, such as sodium hydroxide, to facilitate the formation of the styryl linkage . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorine atom in the styryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted styryl oxazole derivatives.
Scientific Research Applications
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anti-inflammatory agent. Its unique structure allows it to interact with biological targets effectively.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It has been studied for its potential neuroprotective effects and its ability to modulate specific biochemical pathways.
Mechanism of Action
The mechanism of action of 2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an inhibitor of specific enzymes by binding to their active sites and blocking their activity . Additionally, the compound may modulate signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
8-(3-Chlorostyryl)caffeine: Known for its neuroprotective effects and inhibition of monoamine oxidase B.
3-Chlorostyryl-2,2-dimethyl-cyclopropanecarboxylic acid: Used as an ectoparasiticide.
Uniqueness
2-(3-Chlorostyryl)-5-methyloxazole-4-carboxylic acid stands out due to its unique combination of an oxazole ring and a chlorostyryl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H10ClNO3 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
2-[(E)-2-(3-chlorophenyl)ethenyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c1-8-12(13(16)17)15-11(18-8)6-5-9-3-2-4-10(14)7-9/h2-7H,1H3,(H,16,17)/b6-5+ |
InChI Key |
YSRMDHWZHYKFPL-AATRIKPKSA-N |
Isomeric SMILES |
CC1=C(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)C(=O)O |
Canonical SMILES |
CC1=C(N=C(O1)C=CC2=CC(=CC=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-3-butyl-2-phenyl-2H-1,3-oxazol-5-yl]methanol](/img/structure/B12886307.png)
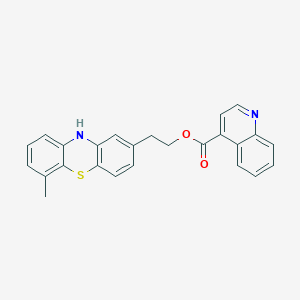
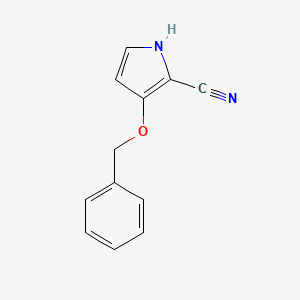
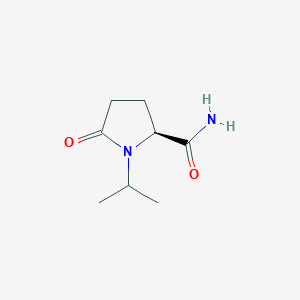
![4-Quinolinamine, 2-(4-fluorophenyl)-N-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12886335.png)
![2,6-Dimethoxy-N-[3-(1-methylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12886337.png)
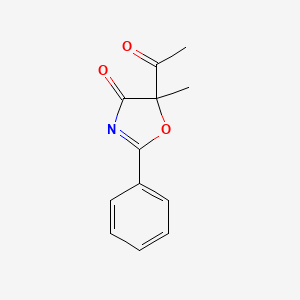

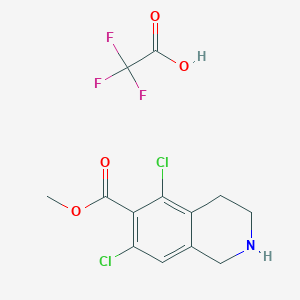
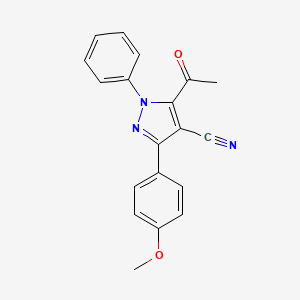
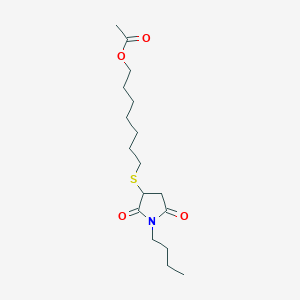
![2-(Difluoromethoxy)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12886373.png)
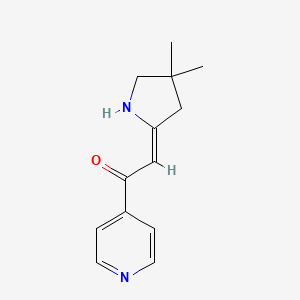
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
